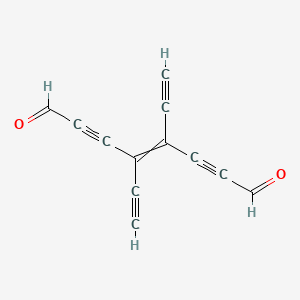
4,5-Diethynyloct-4-ene-2,6-diynedial
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Diethynyloct-4-ene-2,6-diynedial is an organic compound with the molecular formula C12H4O2 It is characterized by its unique structure, which includes ethynyl groups and a conjugated system of double and triple bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethynyloct-4-ene-2,6-diynedial typically involves multi-step organic reactions. One common method includes the coupling of ethynyl-containing precursors under controlled conditions. The reaction conditions often require the use of catalysts, such as palladium or copper, to facilitate the coupling reactions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Diethynyloct-4-ene-2,6-diynedial undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to a variety of reduced products.
Substitution: The ethynyl groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
4,5-Diethynyloct-4-ene-2,6-diynedial has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of advanced materials, such as polymers and nanomaterials, due to its conjugated system and reactive ethynyl groups.
Mécanisme D'action
The mechanism by which 4,5-Diethynyloct-4-ene-2,6-diynedial exerts its effects involves interactions with molecular targets through its conjugated system and reactive functional groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include electron transfer, radical formation, and nucleophilic addition.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Diethynyloct-4-en-2,6-diynedinitrile: Similar structure but with nitrile groups instead of aldehyde groups.
4,5-Diethynyl-4-octene-2,6-diynedinitrile: Another compound with a similar backbone but different functional groups.
Uniqueness
4,5-Diethynyloct-4-ene-2,6-diynedial is unique due to its specific combination of ethynyl groups and conjugated system, which imparts distinct chemical reactivity and potential for diverse applications. Its aldehyde groups also provide additional sites for chemical modification, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
823813-79-2 |
|---|---|
Formule moléculaire |
C12H4O2 |
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
4,5-diethynyloct-4-en-2,6-diynedial |
InChI |
InChI=1S/C12H4O2/c1-3-11(7-5-9-13)12(4-2)8-6-10-14/h1-2,9-10H |
Clé InChI |
AQSJQRCLDWOPNA-UHFFFAOYSA-N |
SMILES canonique |
C#CC(=C(C#C)C#CC=O)C#CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



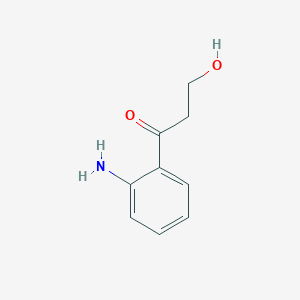
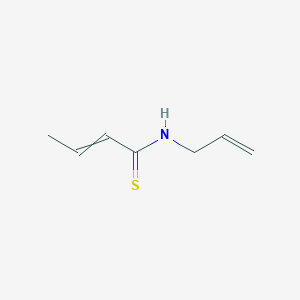
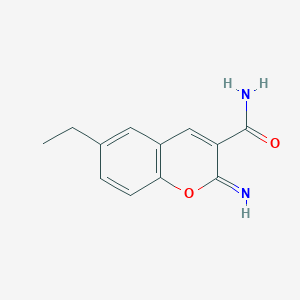
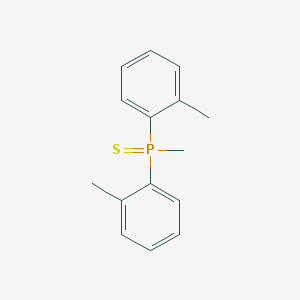
![3-{(E)-[Phenyl(pyridin-2-yl)methylidene]amino}phenol](/img/structure/B14204821.png)
![19-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylnonadec-1-en-3-ol](/img/structure/B14204823.png)
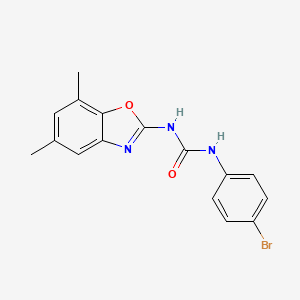
![N-{4-[(Propane-1-sulfonyl)amino]phenyl}glycine](/img/structure/B14204829.png)
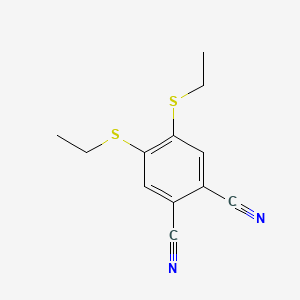
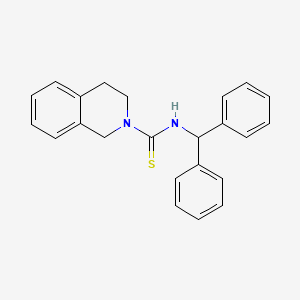
![1-Dodecanaminium, N,N-dimethyl-N-[(octylthio)methyl]-, chloride](/img/structure/B14204834.png)
![2,3,4,4-Tetrachloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14204844.png)
![Hexanoic acid, 6-[[[[(4-aminophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B14204854.png)
